4-Chloro-2-methylbenzoyl chloride
Overview
Description
4-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The final product is usually obtained through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloro-2-methylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-chloro-2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Chloro-2-methylbenzoic acid: Formed from hydrolysis.
4-Chloro-2-methylbenzyl alcohol: Formed from reduction
Scientific Research Applications
4-Chloro-2-methylbenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
4-Chloro-2-methylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: The parent compound, which lacks the chlorine and methyl substituents.
4-Chlorobenzoyl chloride: Contains a chlorine substituent at the 4-position but lacks the methyl group.
2-Methylbenzoyl chloride: Contains a methyl substituent at the 2-position but lacks the chlorine atom.
The presence of both chlorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMMYWJFPYTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511350 | |
Record name | 4-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-44-7 | |
Record name | 4-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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